molecular formula C9H10O B12420314 2-Allylphenol-d4

2-Allylphenol-d4

Cat. No.: B12420314
M. Wt: 138.20 g/mol
InChI Key: QIRNGVVZBINFMX-ZDPIWEEJSA-N
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Description

2-Allylphenol-d4 is a deuterium-labeled derivative of 2-Allylphenol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular formula for this compound is C9H6D4O, and it is commonly used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylphenol-d4 typically involves the deuteration of 2-Allylphenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 2-Allylphenol and the catalyst. The reaction is monitored to ensure complete deuteration, and the product is purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Allylphenol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The allyl group in this compound can undergo substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-Allylphenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of stable isotopes for nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of 2-Allylphenol-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), promoting anti-inflammatory and antioxidant effects . The compound’s deuterium atoms can also influence its metabolic stability and distribution in the body.

Comparison with Similar Compounds

2-Allylphenol-d4 can be compared with other similar compounds such as:

    2-Allylphenol: The non-deuterated form, which has similar chemical properties but different isotopic composition.

    2-Methylphenol: A phenolic compound with a methyl group instead of an allyl group.

    2-Ethylphenol: A phenolic compound with an ethyl group instead of an allyl group.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound particularly useful in NMR spectroscopy and other analytical techniques. Additionally, the presence of deuterium can enhance the compound’s metabolic stability and alter its pharmacokinetic properties.

Properties

Molecular Formula

C9H10O

Molecular Weight

138.20 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-prop-2-enylphenol

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2/i3D,4D,6D,7D

InChI Key

QIRNGVVZBINFMX-ZDPIWEEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC=C)O)[2H])[2H]

Canonical SMILES

C=CCC1=CC=CC=C1O

Origin of Product

United States

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